Methyl 4-bromo-1-methylindole-7-carboxylate
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Overview
Description
Methyl 4-bromo-1-methylindole-7-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of Methyl 4-bromo-1-methylindole-7-carboxylate typically involves the bromination of 1-methylindole followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methanol as the solvent for esterification . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 4-bromo-1-methylindole-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-bromo-1-methylindole-7-carboxylate has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the synthesis of pharmaceuticals and other biologically active compounds .
Mechanism of Action
The mechanism of action of Methyl 4-bromo-1-methylindole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to its observed biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Methyl 4-bromo-1-methylindole-7-carboxylate can be compared with other indole derivatives, such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Studied for its antiviral properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C11H10BrNO2 |
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Molecular Weight |
268.11 g/mol |
IUPAC Name |
methyl 4-bromo-1-methylindole-7-carboxylate |
InChI |
InChI=1S/C11H10BrNO2/c1-13-6-5-7-9(12)4-3-8(10(7)13)11(14)15-2/h3-6H,1-2H3 |
InChI Key |
HCPPHYVWHKESMA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC(=C21)C(=O)OC)Br |
Origin of Product |
United States |
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